

What are the chemical properties of 4-Aminophenylphosphorylcholine

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Compound of Interest

Compound Name: 4-Aminophenylphosphorylcholine

Cat. No.: B043401

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An In-depth Technical Guide to 4-Aminophenylphosphorylcholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenylphosphorylcholine (4-APPC), also known as p-aminophenylphosphorylcholine, is a synthetic organic compound of significant interest in the fields of biochemistry and biotechnology. Its structure incorporates a phosphorylcholine moiety, a key component of phospholipids in cellular membranes, and a p-aminophenyl group. This unique combination makes 4-APPC an invaluable tool, primarily utilized as a ligand in affinity chromatography for the purification of a variety of phosphorylcholine-binding proteins. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-APPC, with a focus on detailed experimental protocols and data presentation for the scientific community.

Chemical Properties

4-Aminophenylphosphorylcholine is a stable, solid compound under standard conditions. Its chemical structure and key properties are summarized in the tables below.

General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₉ N ₂ O ₄ P	--INVALID-LINK--
Molecular Weight	274.25 g/mol	--INVALID-LINK--
CAS Number	102185-28-4	--INVALID-LINK--
Appearance	Off-white to gray solid	MedChemExpress Product Page
IUPAC Name	(4-aminophenyl) 2-(trimethylazaniumyl)ethyl phosphate	--INVALID-LINK--
Synonyms	p-Aminophenylphosphorylcholine, PAPPC, 4-APPC	--INVALID-LINK--
SMILES	C--INVALID-LINK-- (C)CCOP(=O) ([O-])OC1=CC=C(C=C1)N	--INVALID-LINK--
InChI	InChI=1S/C11H19N2O4P/c1-13(2,3)8-9-16-18(14,15)17-11-6-4-10(12)5-7-11/h4-7H,8-9,12H2,1-3H3	--INVALID-LINK--
InChIKey	SBUYBNIDQXQZS-UHFFFAOYSA-N	--INVALID-LINK--

Solubility and Stability

Property	Value	Reference
Solubility in Water	50 mg/mL (with sonication)	MedChemExpress Product Page
Solubility in DMSO	50 mg/mL (with sonication)	MedChemExpress Product Page
Storage (Solid)	-20°C, sealed, away from moisture and light	MedChemExpress Product Page
Storage (In Solution)	-80°C for up to 6 months; -20°C for up to 1 month	MedChemExpress Product Page

Computed Properties

Property	Value	Reference
XLogP3	-2.4	--INVALID-LINK--
Hydrogen Bond Donor Count	1	--INVALID-LINK--
Hydrogen Bond Acceptor Count	5	--INVALID-LINK--
Rotatable Bond Count	6	--INVALID-LINK--
Exact Mass	274.10824409 g/mol	--INVALID-LINK--
Topological Polar Surface Area	84.6 Å ²	--INVALID-LINK--

Note: Detailed experimental data for pKa, logP, and spectral analyses (NMR, IR, Mass Spectrometry) are not readily available in the public literature. The data presented in the computed properties table are based on computational models.

Experimental Protocols

The primary application of **4-Aminophenylphosphorylcholine** is in the preparation of affinity chromatography media for the purification of phosphorylcholine-binding proteins, such as C-reactive protein (CRP).^{[1][2][3][4][5]}

Protocol 1: Preparation of 4-Aminophenylphosphorylcholine-Sepharose 4B Affinity Medium

This protocol describes the coupling of 4-APPC to a solid support, CNBr-activated Sepharose 4B, to create an affinity matrix.^{[6][7][8][9][10]} The primary amino group of 4-APPC reacts with the activated Sepharose to form a stable covalent bond.

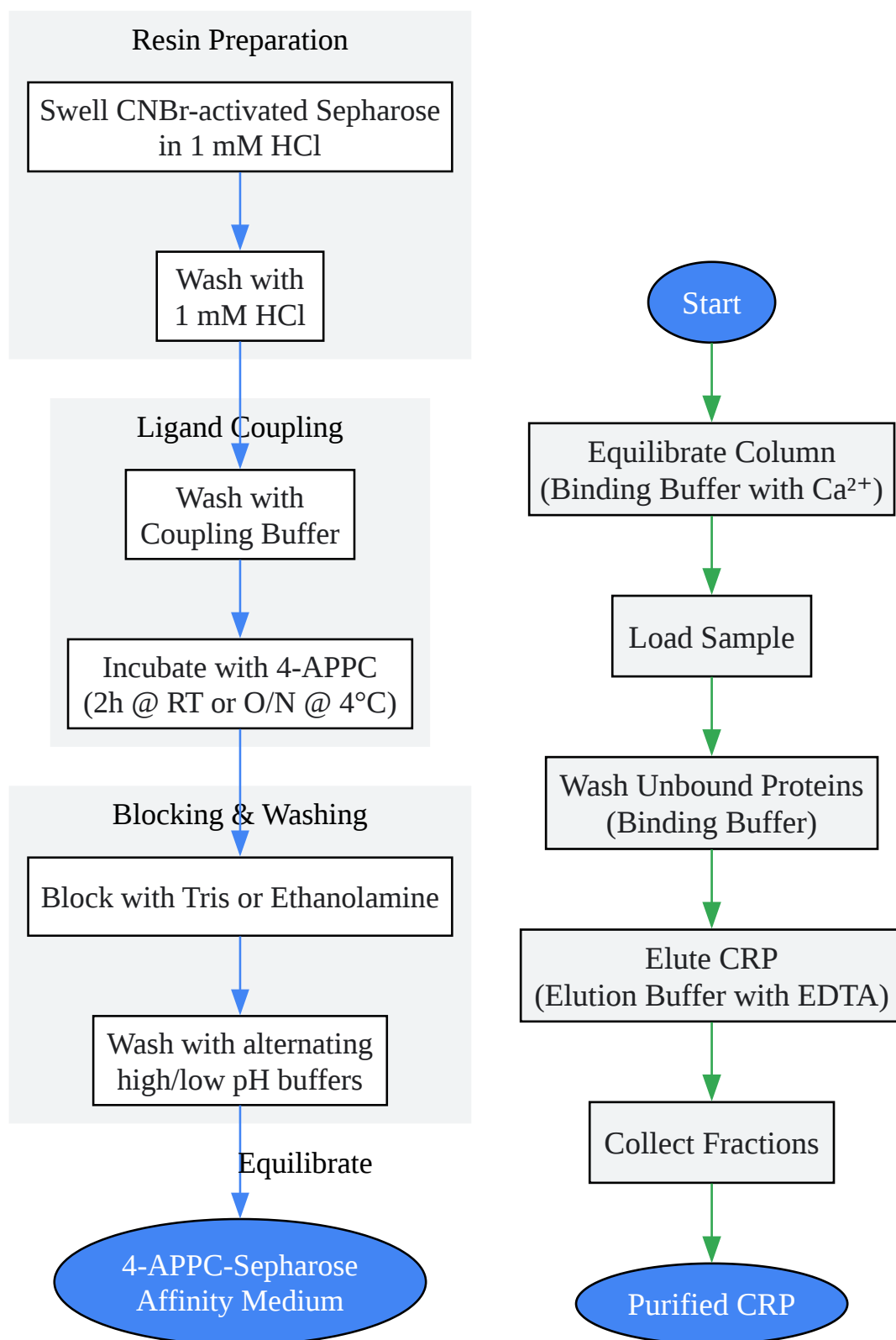
Materials:

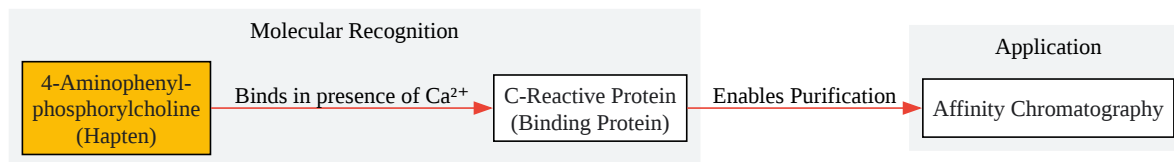
- CNBr-activated Sepharose 4B
- **4-Aminophenylphosphorylcholine (4-APPC)**
- 1 mM HCl
- Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
- Blocking Buffer: 0.1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0
- Wash Buffer 1: 0.1 M Acetate buffer, 0.5 M NaCl, pH 4.0
- Wash Buffer 2: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
- Sintered glass funnel
- Reaction vessel

Procedure:

- Swelling and Washing the Resin:
 - Weigh the required amount of dry CNBr-activated Sepharose 4B powder (1 g yields approximately 3.5 mL of gel).
 - Suspend the powder in 1 mM HCl and allow it to swell for 15-30 minutes.

- Wash the swollen gel on a sintered glass funnel with approximately 15-20 gel volumes of 1 mM HCl to remove additives and preserve the activity of the reactive groups.[\[6\]](#)[\[8\]](#)
- Coupling of 4-APPC:
 - Wash the gel with coupling buffer.
 - Immediately transfer the gel to a solution of 4-APPC dissolved in coupling buffer. A typical concentration is 5-10 mg of ligand per mL of gel.
 - Mix the suspension gently using an end-over-end rotator for 2 hours at room temperature or overnight at 4°C. Do not use a magnetic stirrer, as it can damage the Sepharose beads.
[\[8\]](#)
- Blocking Unreacted Groups:
 - After coupling, centrifuge the gel and remove the supernatant (which can be saved to determine coupling efficiency).
 - To block any remaining active groups on the Sepharose, add the blocking buffer and incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[\[6\]](#)
- Final Washing:
 - Wash the coupled gel with several cycles of alternating Wash Buffer 1 (low pH) and Wash Buffer 2 (high pH) to remove non-covalently bound ligand. Each wash should consist of at least 5 gel volumes.
 - Finally, equilibrate the gel with the desired buffer for protein purification.





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